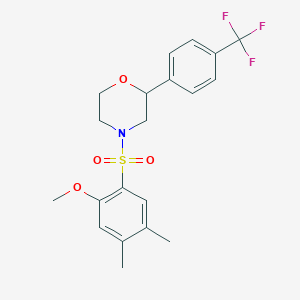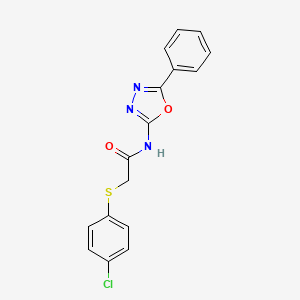
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H9ClN2S2 . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3,4-thiadiazole ring attached to a phenyl ring and a chlorophenyl group via a sulfanyl linkage .Physical And Chemical Properties Analysis
The average mass of “this compound” is 304.818 Da and its monoisotopic mass is 303.989563 Da .Scientific Research Applications
Antibacterial Properties :
- Nafeesa, K., et al. (2017) synthesized a series of derivatives related to your compound of interest. They found that these compounds exhibited good inhibitory activity against gram-negative bacterial strains, showcasing their potential as antibacterial agents (Nafeesa et al., 2017).
- Similarly, Rehman, A., et al. (2013) synthesized related compounds and found them to be active against acetylcholinesterase, indicating potential use in managing diseases related to neurotransmitter dysfunction (Rehman et al., 2013).
Enzyme Inhibition :
- Siddiqui, S. Z., et al. (2014) reported on compounds with structures akin to your compound of interest, observing moderate inhibition against the α-chymotrypsin enzyme, suggesting potential applications in regulating enzymatic activities (Siddiqui et al., 2014).
Potential in Treating Cardiovascular Diseases :
- A study by Aziz-Ur-Rehman, et al. (2020) synthesized derivatives that showed good thrombolytic activity, indicating potential applications in cardiovascular disease treatments (Aziz-Ur-Rehman et al., 2020).
Molecular Docking Studies :
- Karanth, S. N., et al. (2019) conducted molecular docking studies on related compounds, finding them to be effective against Staphylococcus aureus, suggesting potential for drug development (Karanth et al., 2019).
Antimicrobial Activity :
- Rehman, A., et al. (2016) synthesized N-substituted derivatives which showed antimicrobial activity against various species, demonstrating their potential as antimicrobial agents (Rehman et al., 2016).
Computational Analysis for Drug Development :
- Mary, S. J. J., et al. (2022) conducted a computational analysis on a similar compound, providing insights into its potential as an antiviral molecule (Mary et al., 2022).
Bioactivity Potential Enhancement :
- Virk, N., et al. (2023) combined multiple functionalities, including 1,3,4-oxadiazole, in their compounds to enhance bioactivity potential, suggesting innovative approaches in drug research (Virk et al., 2023).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFIWJGUCXKGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2767327.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)


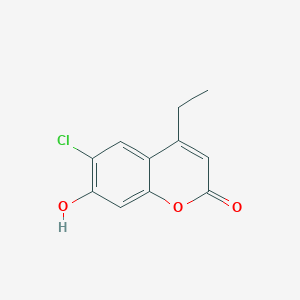

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)
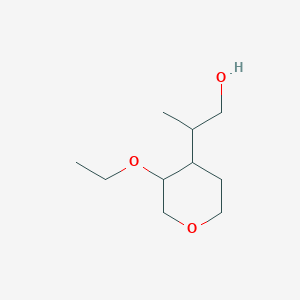
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)
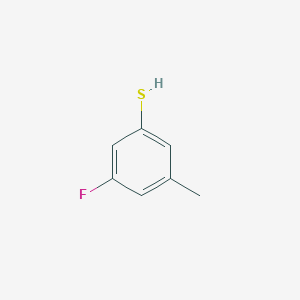
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)
